

Gadoquatrane stability in solution and handling procedures

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Compound of Interest

Compound Name: *Gadoquatrane*

Cat. No.: *B12659558*

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Gadoquatrane Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and handling of **Gadoquatrane**.

Frequently Asked Questions (FAQs)

Q1: What is **Gadoquatrane**?

A1: **Gadoquatrane** is a novel, macrocyclic, tetrameric gadolinium-based contrast agent (GBCA) developed for use in magnetic resonance imaging (MRI).^{[1][2][3]} It is designed to have high stability and high relaxivity, allowing for a lower gadolinium dose compared to some other GBCAs.^{[4][5]}

Q2: What are the recommended storage conditions for **Gadoquatrane**?

A2: **Gadoquatrane** is typically stored at room temperature in the continental US, but this may vary in other locations. For specific storage recommendations, it is crucial to refer to the Certificate of Analysis provided with the product.

Q3: How is **Gadoquatrane** administered in clinical studies?

A3: In clinical trials, **Gadoquatrane** is administered as a single intravenous injection. The dosage is often calculated based on the patient's body weight, with studies using a dose of 0.04 mmol Gd/kg.

Q4: How stable is **Gadoquatrane** in solution under physiological conditions?

A4: **Gadoquatrane** demonstrates very high complex stability under physiological conditions (pH 7.4, 37°C). In human serum, the release of gadolinium (Gd) from the complex was below the lower limit of quantification after 21 days. No release of Gd³⁺ ions was observed in human plasma at pH 7.4.

Q5: How does the stability of **Gadoquatrane** compare to other GBCAs?

A5: **Gadoquatrane** exhibits higher kinetic inertness towards the release of Gd³⁺ ions in a strong acidic environment (pH 1.2) compared to other approved macrocyclic GBCAs. In human plasma at pH 7.4, its stability is similar to gadoterate and higher than gadoteridol, gadobutrol, and gadopiclesol.

Troubleshooting Guide

Issue	Possible Cause	Recommended Action
Precipitation in Solution	<ul style="list-style-type: none">- Improper solvent used for reconstitution.- pH of the solution is outside the optimal range.- Supersaturation of the solution.	<ul style="list-style-type: none">- Ensure Gadoquatrane is dissolved in a suitable buffered solution as specified in the product documentation.Gadoquatrane has high solubility in a 10 mM Tris-HCl buffer at pH 7.4.- Verify the pH of the solution. Gadoquatrane is designed for high stability at physiological pH.- Avoid preparing solutions at concentrations exceeding its solubility limit (1.43 mol Gd/L in 10 mM Tris-HCl, pH 7.4).
Unexpected MRI Signal Enhancement	<ul style="list-style-type: none">- Incorrect dosage or concentration.- Issues with the imaging protocol.	<ul style="list-style-type: none">- Double-check all calculations for dosage and dilution. The relaxivity of Gadoquatrane is a key factor in its imaging properties.- Ensure the MRI parameters are optimized for a high-relaxivity contrast agent.
Evidence of Free Gadolinium	<ul style="list-style-type: none">- Exposure to harsh, non-physiological conditions (e.g., very low pH).- Prolonged storage under inappropriate conditions.	<ul style="list-style-type: none">- Review the experimental protocol to ensure conditions remain within the recommended physiological range (pH 7.4, 37°C).- Always adhere to the recommended storage conditions and shelf-life specified in the product documentation.

Quantitative Data Summary

The stability of **Gadoquatrane** has been quantitatively assessed and compared to other GBCAs.

Table 1: Dissociation Half-Lives of GBCAs at pH 1.2 and 37°C

Contrast Agent	Dissociation Half-Life (Mean)	95% Confidence Interval
Gadoquatrane	28.6 days	(28.1, 29.1) days
Gadopiclenol	14.2 days	(13.8, 14.6) days
Gadoterate	2.7 days	(2.6, 2.8) days
Gadobutrol	14.1 hours	(13.1, 15.1) hours
Gadoteridol	2.2 hours	(2.0, 2.4) hours

Data sourced from a study assessing kinetic inertness in a strong acidic environment.

Table 2: Gd³⁺ Ion Release in Human Plasma (pH 7.4, 37°C) after 15 Days

Contrast Agent	Released Gd ³⁺ (% of Total Gd)
Gadoquatrane	Below LLOQ
Gadoterate	Below LLOQ
Gadobutrol	0.12%
Gadopiclenol	0.20%
Gadoteridol	0.20%

*LLOQ (Lower Limit of Quantification) = 0.01% of total Gd.

Experimental Protocols

Protocol 1: Assessment of Complex Stability at Physiological Conditions

This protocol is based on the methodology used to determine the complex stability of **Gadoquatrane** in human serum.

- Preparation: Spike human serum with **Gadoquatrane** to a final concentration of 0.025 mmol/L.
- Incubation: Store the spiked serum in covered vials in an incubator at 37°C under a 5% CO₂ atmosphere to maintain a physiological pH of 7.4.
- Sampling: Remove aliquots for analysis at specified time points (e.g., day 0, 2, 7, 14, and 21).
- Analysis of Gd Release:
 - Use ion exchange chromatography to separate the intact Gd complex from any released Gd³⁺ ions.
 - Quantify the amount of released Gd using Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS).
 - Plot the percentage of released Gd relative to the total intact Gd complex over the incubation time.

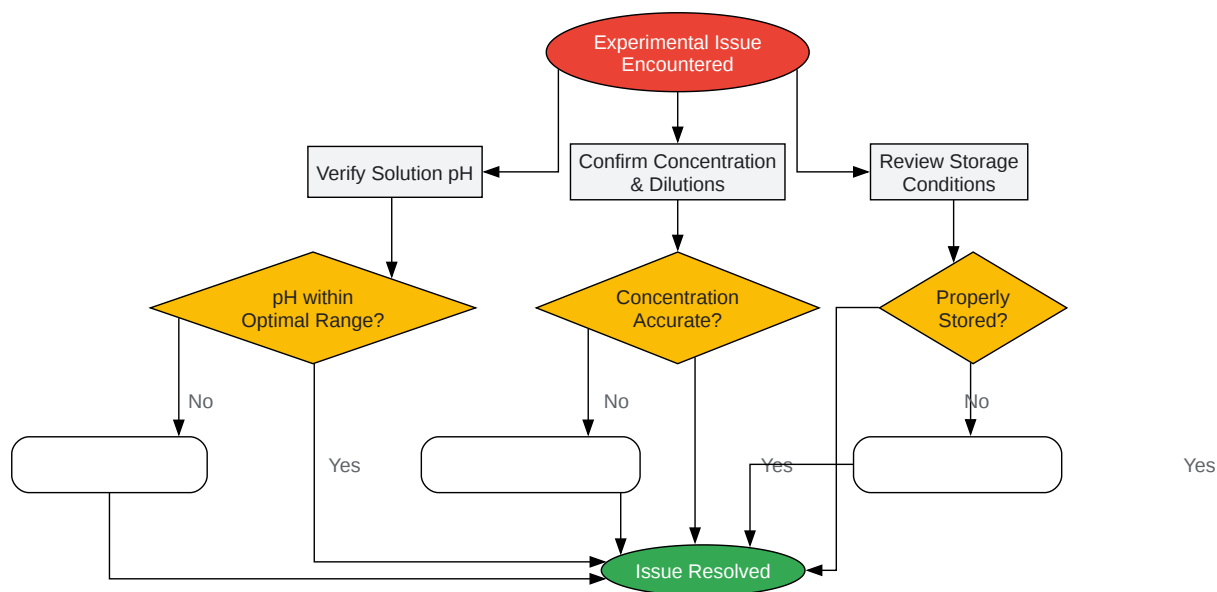
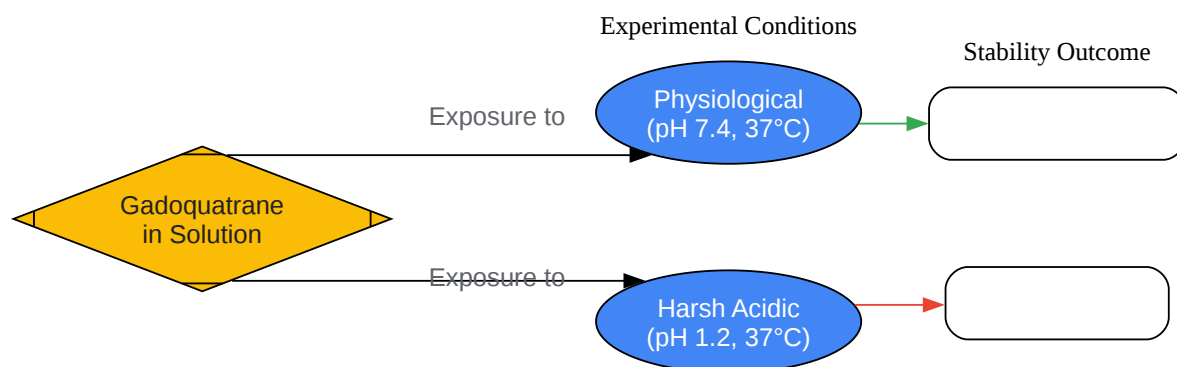
Protocol 2: Determination of Kinetic Inertness at Acidic pH

This protocol follows the procedure for assessing Gd release at pH 1.2.

- Solution Preparation: Dilute and acidify the contrast agent (**Gadoquatrane** or comparator) with hydrochloric acid (HCl) to achieve a final concentration of 25 µM Gd at pH 1.2.
- Incubation: Keep the acidic solutions tightly closed at 37°C.
- Colorimetric Assay:
 - At various time points (e.g., 1h, 2h, up to 35 days), mix an aliquot of the solution with an Arsenazo III solution.
 - After a 15-minute incubation at room temperature, measure the absorbance at 654 nm using a spectrophotometer.
- Quantification:

- Calibrate the assay using standard solutions of GdCl_3 .
- Measure the total Gd concentration in all samples using Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES).
- Calculate the concentration of free Gd^{3+} ions over time to determine the dissociation rate.

Visualizations



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